molecular formula C16H13N5OS B2406430 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide CAS No. 881444-58-2

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide

Cat. No.: B2406430
CAS No.: 881444-58-2
M. Wt: 323.37
InChI Key: GGJDRFJFSZFCDJ-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Scientific Research Applications

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivative .

Industrial Production Methods: Industrial production methods for thiadiazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • 1,2,3-thiadiazole
  • 1,2,4-thiadiazole
  • 1,2,5-thiadiazole
  • 1,3,4-thiadiazole

Comparison: 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Compared to other thiadiazole derivatives, this compound may exhibit enhanced liposolubility and stronger interactions with biological targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJDRFJFSZFCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038408
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881444-58-2
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.